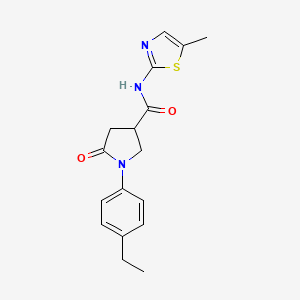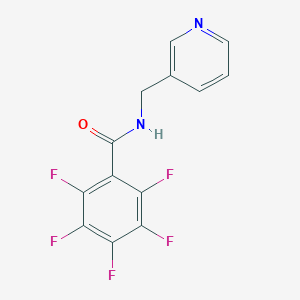![molecular formula C16H16N2O4 B4612560 3-{[(4-甲氧基苯氧基)乙酰基]氨基}苯甲酰胺](/img/structure/B4612560.png)
3-{[(4-甲氧基苯氧基)乙酰基]氨基}苯甲酰胺
描述
3-{[(4-methoxyphenoxy)acetyl]amino}benzamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core linked to a methoxyphenoxyacetyl group through an amide bond.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
作用机制
Target of Action
The primary target of the compound “3-{[(4-methoxyphenoxy)acetyl]amino}benzamide” is the Secreted in Xylem 1 (SIX1) protein . SIX1 is a small cysteine-rich fungal protein found in the xylem sap of Fusarium oxysporum f. sp. Lycopersici (FOL)-infected tomato plants . It plays a major role in determining host specificity and contributes to pathogenicity/virulence .
Mode of Action
The compound interacts with the SIX1 protein, inhibiting its function .
Biochemical Pathways
The inhibition of the SIX1 protein disrupts the normal biochemical pathways of the FOL pathogen . This disruption prevents the pathogen from colonizing and invading host plants, thereby reducing the severity of Fusarium wilt disease .
Pharmacokinetics
The compound’s ability to interact stably with the six1 protein suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in the severity of Fusarium wilt disease . By inhibiting the SIX1 protein, the compound prevents the FOL pathogen from colonizing and invading host plants . This leads to a decrease in disease severity and an increase in crop yield .
安全和危害
生化分析
Biochemical Properties
3-{[(4-methoxyphenoxy)acetyl]amino}benzamide plays a significant role in various biochemical reactions. It has been identified as a promising inhibitor of Fusarium oxysporum f. sp. Lycopersici, a soilborne pathogen that causes Fusarium wilt disease in tomato plants . The compound interacts with the Secreted in Xylem 1 (SIX1) protein, a small cysteine-rich fungal protein found in the xylem sap of infected plants. The interaction between 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide and SIX1 protein is stable, suggesting its potential as an antifungal agent .
Cellular Effects
The effects of 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide on various cell types and cellular processes are profound. In plant cells, the compound has been shown to inhibit the growth and spread of Fusarium oxysporum by disrupting the pathogen’s ability to colonize and invade host tissues . This inhibition is achieved through the compound’s interaction with the SIX1 protein, which plays a crucial role in the pathogen’s virulence. Additionally, 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide may influence cell signaling pathways and gene expression related to plant defense mechanisms.
Molecular Mechanism
The molecular mechanism of action of 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide involves its binding interactions with specific biomolecules. The compound binds to the SIX1 protein, inhibiting its function and thereby reducing the pathogenicity of Fusarium oxysporum . This binding interaction is likely mediated by the methoxyphenoxyacetyl group, which enhances the compound’s affinity for the target protein. Additionally, 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide may exert its effects through enzyme inhibition or activation, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide remains stable under specific storage conditions, such as being kept in a dark place and at room temperature . Its hygroscopic nature necessitates careful handling to prevent degradation. Long-term effects on cellular function, particularly in in vitro studies, indicate that the compound can maintain its inhibitory activity against Fusarium oxysporum over extended periods.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide typically involves the reaction of 4-methoxyphenoxyacetic acid with 3-aminobenzamide. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-{[(4-methoxyphenoxy)acetyl]amino}benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-{[(4-methoxyphenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
- 4-{[(4-methoxyphenoxy)acetyl]amino}benzamide
- 3-{[(4-ethoxyphenoxy)acetyl]amino}benzamide
- 3-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid
Uniqueness
3-{[(4-methoxyphenoxy)acetyl]amino}benzamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its methoxy group enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
IUPAC Name |
3-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-7-14(8-6-13)22-10-15(19)18-12-4-2-3-11(9-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVNZCIWRJJNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL)CYCLOPENTYL]ACETIC ACID](/img/structure/B4612490.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4612496.png)
![2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE](/img/structure/B4612507.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4612514.png)
![4-(2-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4612524.png)

![4-methyl-N-[(1E)-2-(morpholin-4-yl)-1-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B4612548.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4612554.png)
![N-benzyl-2-({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4612564.png)

![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4612572.png)
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4612574.png)
![5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4612584.png)
